Photo-DL-lysine-d2
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Overview
Description
Photo-DL-lysine-d2 is a deuterium-labeled version of Photo-DL-lysine, a photo-reactive amino acid based on DL-lysine. This compound is used to capture proteins that bind to lysine post-translational modifications. The incorporation of deuterium atoms enhances the stability and detection of the compound in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Photo-DL-lysine-d2 involves the incorporation of deuterium atoms into the DL-lysine structure. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The photo-reactive group is then introduced to the lysine molecule, often using diazirine chemistry, which involves the formation of a three-membered ring that opens upon irradiation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and photo-reactive compounds .
Chemical Reactions Analysis
Types of Reactions
Photo-DL-lysine-d2 undergoes several types of chemical reactions, including:
Photo-cross-linking: Upon irradiation with ultraviolet light, the diazirine group in this compound forms a highly reactive carbene intermediate that can covalently bond with nearby molecules.
Substitution Reactions: The amino and carboxyl groups in the lysine backbone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Photo-cross-linking: Requires ultraviolet light (typically around 365 nm) to activate the diazirine group.
Substitution Reactions: Common reagents include N-hydroxysuccinimide esters and carbodiimides, which facilitate the formation of amide bonds.
Major Products Formed
Photo-cross-linking: Covalently bonded protein complexes, useful for studying protein-protein interactions.
Substitution Reactions: Modified lysine derivatives with various functional groups attached.
Scientific Research Applications
Photo-DL-lysine-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Photo-DL-lysine-d2 involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can covalently bond with nearby molecules, effectively capturing proteins that interact with lysine residues. The molecular targets include proteins involved in post-translational modifications, and the pathways involved are those related to protein-protein interactions and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Photo-leucine: Another photo-reactive amino acid used for studying protein structures.
Photo-methionine: Similar to Photo-DL-lysine-d2, but based on methionine.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and detection in analytical techniques. Additionally, its specific reactivity with lysine residues makes it particularly useful for studying post-translational modifications and protein-protein interactions .
Properties
Molecular Formula |
C6H12N4O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-amino-4-[3-[amino(dideuterio)methyl]diazirin-3-yl]butanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/i3D2 |
InChI Key |
UQYHYAIQUDDSLT-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C1(N=N1)CCC(C(=O)O)N)N |
Canonical SMILES |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origin of Product |
United States |
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